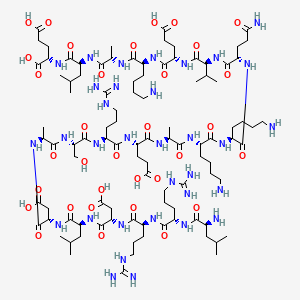

M Protein epitope OF group A streptococci

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXUYMBPAYIMJR-UGXKBFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H175N33O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746705 | |

| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152044-86-5 | |

| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Epitopic Regions of M Protein

Genetic Mosaicism and Intragenic Recombination

The evolution of the emm gene, which encodes the M protein, is heavily influenced by horizontal gene transfer and genetic recombination. nih.gov These processes lead to the shuffling of genetic material, creating "mosaic" genes composed of segments from different ancestral genes. oup.com

Intragenic Recombination: Recombination events can occur within a single emm gene, particularly in the regions containing tandem repeats. This can lead to duplications or deletions of repeat units, resulting in size variation of the M protein even within the same serotype. nih.gov This mechanism alters the protein's surface architecture and antigenic profile.

Intergenic Recombination: Streptococcus pyogenes can acquire new genetic material from other strains through horizontal gene transfer. nih.gov Analysis of the emm gene and its neighboring M-like protein genes (mrp, enn) reveals that segments can be exchanged between these loci. nih.gov This creates chimeric genes that express novel combinations of functional domains and epitopes, contributing significantly to the antigenic diversity observed in the GAS population. oup.comnih.gov These exchanges often appear to involve short, direct repeat sequences that flank the exchanged segments. nih.gov

emm-Typing and Antigenic Classification Systems

The extensive variation in the M protein necessitates robust classification systems for epidemiological surveillance and research.

The primary method for classifying GAS strains is emm-typing. This system is based on the nucleotide sequence of the 5' end of the emm gene, which encodes the hypervariable N-terminal region of the M protein. mdpi.com This sequence information provides a highly specific and reproducible method for differentiating strains, and there are currently over 275 recognized emm types. mdpi.com

In addition to emm-typing, a broader classification scheme known as the emm pattern system categorizes strains based on the number and arrangement of emm and emm-like genes (mrp, enn) in the mga regulon. nih.govoup.com This system divides most GAS strains into three main groups (A-C, D, and E) that correlate with M protein structure and, often, with the primary site of infection (tissue tropism). nih.gov

| emm Pattern | Typical Gene Arrangement | Associated M Protein Characteristics | Common Clinical Association |

|---|---|---|---|

| A-C | Contains mrp, emm, and enn genes. oup.com | Longest M proteins (avg. 443 residues); ~50% have 'A' repeats. nih.gov | Throat-associated infections (pharyngitis). nih.gov |

| D | Lacks the mrp gene. | Intermediate length M proteins (avg. 360 residues). nih.gov | Skin-associated infections (impetigo). nih.gov |

| E | Lacks both mrp and enn genes. | Shortest M proteins (avg. 316 residues). nih.gov | Generalist, found in both throat and skin infections. nih.gov |

Antigenic Variability and Mechanisms of Immune Evasion

Dynamics of Antigenic Variation in M Protein Epitopes

The M protein exhibits a significant degree of antigenic variation, which is fundamental to the ability of S. pyogenes to cause repeated infections and evade the host immune system. tandfonline.comoup.com This variation is most pronounced in the N-terminal region of the protein and is the basis for the classification of GAS into more than 200 emm types. oup.complos.org

The N-terminal portion of the M protein contains a hypervariable region (HVR) characterized by extreme sequence divergence among different GAS strains. oup.comresearchgate.net This region, which extends from the cell wall, is a primary target for type-specific protective antibodies. tandfonline.comresearchgate.net The sequencing of the 5' end of the emm gene, which encodes this hypervariable N-terminus, is the standard method for emm-typing of GAS isolates. oup.com This immense diversity, with over 220 identified M protein types, is a major challenge for vaccine development. plos.org In addition to the type-specific variation, M protein molecules also exhibit size variability, both between and within different M types, with molecular weights ranging from 41,000 to 80,000. nih.govnih.gov This extreme sequence and size variation is a critical mechanism for evading the host's antibody response. nih.govnih.gov

The extensive diversity of M protein epitopes is a result of evolutionary selection pressures exerted by the host immune system. nih.govbiorxiv.org Antigenic drift, the gradual accumulation of mutations in the genes encoding surface proteins, plays a role in generating new M protein variants. scilit.com This process allows the pathogen to evade previously acquired host immunity. There is evidence for the reassortment or recombination of genes that code for different antigenic markers, such as the M protein and the serum opacity factor (OF), leading to new combinations of antigens. scilit.com

The evolution of M and M-like proteins is dynamic, involving both horizontal and vertical gene flow between different GAS strains. nih.govmicrobiologyresearch.org This genetic exchange contributes to the vast repertoire of M protein types. nih.gov Analysis of the mga regulon, which controls the expression of several virulence factors including M protein, has revealed different genetic patterns based on the presence and order of emm, enn, and mrp genes, further illustrating the genetic variability within GAS. oup.com The constant evolutionary pressure for immune evasion drives the diversification of the M protein, ensuring the survival of the pathogen in the human host. nih.govbiorxiv.org

Strategies for Evading Host Immunity through Epitope Characteristics

Beyond simple sequence variation, the M protein employs more subtle strategies to evade the host immune response, which are related to the intrinsic properties of its epitopes and their presentation to the immune system. usda.govnih.gov These strategies include modulating the immunogenicity of certain regions and concealing others. oup.comnih.gov

Paradoxically, while the hypervariable region (HVR) of the M protein is a key target for protective antibodies, it is inherently weakly immunogenic. researchgate.netnih.gov Studies have shown that antibodies elicited by M proteins, both in mice and in humans with invasive S. pyogenes infections, are directed predominantly against the more conserved C-terminal part of the protein, not the N-terminal HVR. nih.gov When the HVR was fused to an unrelated protein, it failed to elicit an antibody response, confirming its weak immunogenicity. nih.gov

This weak immunogenicity presents a dual advantage for the pathogen: it not only evades the immune system through antigenic variation but also by failing to stimulate a strong antibody response in the first place. nih.govnih.gov One proposed mechanism for this weak immunogenicity is the susceptibility of the variable part of the M protein to protease degradation. nih.gov Proteases like human elastase and the streptococcal cysteine protease SpeB can selectively remove the variable HVR-B part from the bacterial surface, potentially limiting its exposure to the immune system and thus dampening the antibody response. nih.gov

Group A Streptococcus has developed multifaceted mechanisms to evade the host immune system, which include the masking of antigenic epitopes. oup.com This strategy involves hiding conserved regions of the M protein that might otherwise be targets for broadly neutralizing antibodies. mdpi.comnih.gov The concept of glycan masking, where carbohydrate chains are added to immunogens to hide specific regions and focus the immune response on desired epitopes, is a technique inspired by the natural evasion strategies of pathogens like HIV and influenza virus. nih.govfrontiersin.orgresearchgate.net

In GAS, the M protein can bind to host plasma proteins, such as fibrinogen and the C4b-binding protein (C4BP), which interferes with the deposition of opsonins and the activation of the complement system. usda.govnih.gov The binding of C4BP by the HVR of some M protein types, for instance, down-regulates the classical complement pathway, a critical component of innate immunity. nih.gov This binding of host molecules can effectively mask underlying conserved epitopes, preventing their recognition by the immune system and contributing to the pathogen's resistance to phagocytosis. nih.govnih.gov

Compound and Protein Table

| Name | Type | Function/Significance |

| M protein | Bacterial Protein | Major virulence factor of Group A Streptococcus, involved in immune evasion. tandfonline.com |

| C4b-binding protein (C4BP) | Host Protein | A host plasma protein that binds to M protein, inhibiting the complement pathway. usda.govnih.gov |

| Fibrinogen | Host Protein | A host plasma protein that binds to M protein, contributing to immune evasion and pathogenesis. usda.gov |

| IgA | Host Protein | Immunoglobulin A, which can be bound by certain M protein regions. nih.gov |

| Elastase | Host Protein | A human serine protease from neutrophils that can degrade the M protein's variable region. nih.gov |

| SpeB | Bacterial Protein | A streptococcal cysteine protease that can degrade the M protein. nih.govnih.gov |

| Serum opacity factor (OF) | Bacterial Protein | An antigenic marker used in typing Group A Streptococcus. scilit.com |

| Enn protein | Bacterial Protein | M-like surface protein with sequence variability. plos.org |

| Mrp protein | Bacterial Protein | M-like surface protein, generally less variable than M or Enn proteins. plos.org |

Host Pathogen Interactions Mediated by M Protein Epitopes

Modulation of Innate Immune Responses by M Protein Epitopes

Epitopes within the M protein orchestrate a sophisticated immune evasion strategy, primarily by interfering with the host's complement system and mechanisms of phagocytosis. wikipedia.orgusda.gov By binding to host-derived plasma proteins, these epitopes camouflage the bacterium, preventing its recognition and destruction by innate immune cells. nih.gov This modulation is a key factor in the pathogenesis of GAS infections, ranging from pharyngitis to severe, life-threatening invasive diseases. nih.govoup.com

A central tactic employed by M protein epitopes is the subversion of the complement system, a crucial cascade of plasma proteins that opsonizes (tags) pathogens for destruction. usda.gov M protein achieves this by hijacking the host's own complement regulatory proteins, bringing them to the bacterial surface to inhibit the complement cascade at its source. nih.gov

Many M protein types have epitopes within their N-terminal hypervariable region (HVR) that specifically bind human C4b-binding protein (C4BP), a large, soluble protein that inhibits the classical and lectin pathways of complement activation. usda.gov By recruiting C4BP to the streptococcal surface, the M protein effectively disables the C3 convertase of these pathways, which in turn reduces the deposition of the opsonin C3b on the bacterium. usda.gov This interaction is a critical anti-phagocytic mechanism.

Structural studies have revealed that despite the high sequence variability in the M protein's HVR, conserved binding patterns exist that facilitate this broad recognition of C4BP. nih.gov This interaction is primarily mediated by specific amino acid residues on both the M protein and C4BP.

Table 1: M Protein Epitope Interaction with C4b-Binding Protein (C4BP)

| Interacting Molecules | Key Interaction Details | Research Findings |

|---|---|---|

| M protein HVR & C4BP | The hypervariable region (HVR) of many M protein types binds C4BP. usda.gov | This recruitment inhibits the classical and lectin complement pathways, reducing opsonization and phagocytosis. usda.gov |

| M-like Protein H & C4BP | The N-terminal domain A of Protein H (an M-like protein) binds to the CCP1 and CCP2 domains of C4BP. | This interaction is crucial for inhibiting opsonization with C3b and enhances the adhesion to and invasion of endothelial cells. |

In addition to C4BP, certain M protein epitopes bind Factor H (FH), a key soluble regulator of the alternative complement pathway. wikipedia.org This interaction is another vital immune evasion strategy. By coating the bacterial surface with FH, GAS prevents the amplification of the complement cascade via the alternative pathway, further protecting it from opsonization and subsequent phagocytic killing. wikipedia.org The binding of FH by M protein has been shown to result in reduced deposition of C3b on the streptococcal surface.

The binding sites for this interaction have been precisely mapped. The M protein uses its central, conserved C-repeat region to engage FH, while the binding site on FH has been localized to its seventh Short Consensus Repeat (SCR) domain (SCR 7).

Table 2: M Protein Epitope Interaction with Factor H (FH)

| Interacting Domains | Key Interaction Details | Research Findings |

|---|

The primary function of M protein is to confer resistance to phagocytosis, the process by which immune cells like neutrophils and macrophages engulf and destroy pathogens. wikipedia.orgnih.gov This anti-phagocytic capability is largely a direct result of its ability to subvert the complement system.

By recruiting C4BP and Factor H, M protein epitopes prevent the effective opsonization of the bacterial surface with C3b molecules. wikipedia.orgusda.gov Since phagocytes rely on recognizing C3b-coated particles, its absence renders the bacteria virtually invisible to these key immune cells. Furthermore, some M protein types also bind fibrinogen, which can further interfere with complement deposition and phagocytic clearance. usda.gov

Table 3: Anti-Phagocytic Mechanisms of M Protein Epitopes

| Mechanism | Description | Consequence |

|---|---|---|

| Complement Regulator Recruitment | M protein epitopes bind host C4BP and Factor H. wikipedia.orgusda.gov | Inhibits the classical, lectin, and alternative complement pathways, preventing C3b opsonization. usda.gov |

| Inhibition of Opsonization | The bacterium is not effectively "tagged" for destruction. | Phagocytes fail to recognize and engulf the streptococci, allowing the bacteria to survive and multiply in the host. wikipedia.orgnih.gov |

| Fibrinogen Binding | Some M proteins bind fibrinogen from host plasma. usda.gov | This masks the bacterial surface and further inhibits complement-mediated killing. |

Host cells are equipped with Pattern Recognition Receptors (PRRs) that detect conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). youtube.com This recognition is the first step in initiating an innate immune response. youtube.com While M protein excels at evading some aspects of immunity, certain epitopes can also directly engage with PRRs, triggering specific host signaling pathways.

Research indicates that epitopes on the M protein can function as PAMPs that are recognized by Toll-like Receptor 2 (TLR2), a key PRR expressed on the surface of innate immune cells like monocytes and macrophages. nih.govyoutube.com The M1 protein, in particular, has been shown to interact with monocytes via TLR2. nih.gov This engagement can trigger downstream signaling pathways, such as those involving the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and the expression of pro-coagulant factors on the cell surface. nih.gov This suggests that while M protein is a master of immune evasion, it can also actively stimulate inflammatory and thrombotic responses that contribute to the pathogenesis of severe streptococcal diseases. nih.gov

Table 4: M Protein Epitope Interaction with Toll-like Receptor 2 (TLR2)

| Interacting Molecules | Host Cell Type | Outcome of Interaction |

|---|---|---|

| M1 Protein & TLR2 | Human Monocytes nih.govyoutube.com | Triggers expression of Tissue Factor (TF), leading to pro-coagulant activity. nih.gov |

Induction of Proinflammatory Cytokine Secretion

Epitopes of the M protein are significant modulators of the host's inflammatory response, capable of both inducing and suppressing the secretion of proinflammatory cytokines. The M1 protein, when released from the bacterial surface, can form a complex with fibrinogen, which acts as a proinflammatory stimulus contributing to conditions like streptococcal toxic shock syndrome (STSS). usda.gov Research has also demonstrated that the insertion of specific immunodominant T helper cell epitopes, such as the 2W epitope, into the M1 protein can shift the immune response towards a protective, IFN-γ-dependent pathway. frontiersin.org This highlights the capacity of certain M protein epitopes to drive a potent Th1-type inflammatory response, characterized by the secretion of Interferon-gamma (IFN-γ). frontiersin.org

Conversely, M protein can also orchestrate a downregulation of inflammation. Studies show that GAS infection can lead to lower levels of proinflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in macrophages compared to other bacteria. nih.gov This immunosuppressive effect is attributed to the M protein's ability to induce high expression of the transcriptional regulator A20 in macrophages. nih.gov A20, in turn, inhibits key inflammatory signaling pathways, thereby reducing the production of these proinflammatory cytokines and potentially aiding the bacterium in evading the host immune response. nih.gov

| Cytokine | Effect Modulated by M Protein Epitope | Interacting Host Component/Cell | Finding | Source |

| IFN-γ | Upregulation | T helper cells | Insertion of an immunodominant T helper cell epitope into M protein promotes an IFN-γ-dependent protective immune response. | frontiersin.org |

| TNF-α | Downregulation | Macrophages | M protein induces expression of A20, which inhibits TNF-α synthesis. | nih.gov |

| IL-1β | Downregulation | Macrophages | M protein-induced A20 expression leads to reduced IL-1β production. | nih.gov |

| IL-6 | Downregulation | Macrophages | M protein-induced A20 expression suppresses IL-6 secretion. | nih.gov |

Modulation of Host Coagulation Pathways

M protein epitopes play a critical role in the coagulopathy often seen in invasive GAS infections by directly activating host coagulation pathways. nih.govnih.gov Strains of GAS expressing certain M protein types, particularly M1 and M3, are potent inducers of procoagulant activity in the host. nih.gov This interaction leads to a systemic activation of the clotting cascade, subverting normal hemostasis and contributing to the pathology of severe streptococcal diseases. nih.gov Soluble M1 protein, which can be released from the bacterial surface, has been shown to directly cause a dose-dependent increase in pro-coagulant activity when added to human blood. nih.govnih.gov

The primary mechanism by which M protein epitopes modulate coagulation is through the induction of Tissue Factor (TF), the principal initiator of the extrinsic coagulation cascade. nih.govnih.gov Studies have demonstrated that killed M1 and M3 type GAS, but not M6 type, elicit high levels of TF-mediated procoagulant activity from human monocytes and cultured human umbilical vein endothelial cells. nih.gov This induction appears to be M-type specific, with different M types showing a tropism for different host cells. nih.gov M1 strains are more potent inducers of TF synthesis in monocytes, whereas M3 strains are more effective at stimulating TF production in endothelial cells. nih.gov Research using purified, soluble M1 protein confirms its ability to trigger a significant upregulation of TF on the surface of monocytes, which then serves as a focal point for fibrin (B1330869) polymerization. nih.gov

| M Protein Type | Host Cell Type | Effect | Finding | Source |

| M1 | Monocytes | High-level Tissue Factor (TF) induction | M1 strains are potent stimulators of TF production in monocytes, leading to procoagulant activity. | nih.govnih.gov |

| M3 | Endothelial Cells | High-level Tissue Factor (TF) induction | M3 strains effectively stimulate TF synthesis in endothelial cells. | nih.gov |

| M6 | Monocytes / Endothelial Cells | No significant TF induction | M6 strains do not elicit high-level TF-mediated procoagulant activity from these cells. | nih.gov |

Modulation of Adaptive Immune Responses by M Protein Epitopes

M protein epitopes are central to shaping the adaptive immune response to GAS infection, influencing both the activation and regulation of T lymphocytes.

A key interaction for immune modulation is the binding of M protein to the host receptor CD46, also known as Membrane Cofactor Protein (MCP). nih.govwustl.edu Research has pinpointed that the conserved C-repeat domain of the M protein is directly responsible for binding to CD46 on the surface of host cells like keratinocytes. nih.govwustl.edu Mutant M proteins lacking this C-repeat domain were unable to bind to CD46, highlighting the specificity of this epitope-receptor interaction. nih.gov Since CD46 is a complement regulatory protein, its engagement by the M protein is a significant immune evasion strategy. nih.govnih.gov Furthermore, the interaction between M protein and CD46 can influence T cell signaling; CD46 is known to interact with other molecules like Jagged1 to regulate Th1 cell activation and can mediate signals that lead to the contraction of inflammatory responses. nih.gov

| M Protein Domain | Host Receptor | Host Cell | Functional Consequence | Source |

| C-repeat domain | CD46 (MCP) | Keratinocytes | Mediates bacterial adherence; potential for immune regulation by engaging a complement control protein. | nih.govwustl.edu |

Pathogens can manipulate host immune responses by promoting the development of regulatory cells that suppress immunity. frontiersin.org The interaction between M protein epitopes and host receptors like CD46 suggests a mechanism for inducing an immunosuppressive or regulatory phenotype in T cells. nih.gov The CD46 receptor possesses two distinct cytoplasmic tails, CYT-1 and CYT-2, which mediate opposing functions. nih.gov While CYT-1 is involved in cell activation, CYT-2 signaling directs the contraction of these processes, a hallmark of immune regulation. nih.gov By engaging CD46, M protein epitopes can potentially trigger these down-regulatory signals, contributing to the induction of a T cell phenotype that limits the effectiveness of the host immune response and promotes pathogen persistence. nih.govfrontiersin.org

M protein epitopes have a profound and complex impact on the differentiation and function of effector T cells, particularly T helper (Th) cells. The specific epitopes present can determine the nature of the effector response. For example, engineering an M1 protein to include the immunodominant 2W epitope was shown to drive a powerful IFN-γ-dependent response, indicating a strong polarization towards a Th1 effector phenotype. frontiersin.org In other contexts, the immune response to pathogens can be driven by Th17 cells, which are critical for clearing extracellular bacteria. nih.govyoutube.com The balance between Th1 and Th17 responses can be influenced by the specific epitopes and the conditions of antigen presentation. nih.govnih.gov Both anti-GAS M protein antibodies and effector T-cells have been shown independently to be capable of homing to cardiac tissue and causing autoimmune-mediated damage, demonstrating the potent pathological potential of M protein-specific effector T cells. nih.gov The interaction with CD46 is also critical in this context, as CD46 signaling directly participates in the activation and subsequent contraction of Th1 effector cells. nih.gov

Manipulation of Host Signal Transduction Pathways

Epitopes within the M protein are adept at hijacking host cell signaling cascades, a key strategy for promoting bacterial invasion and modulating host inflammatory responses. This manipulation occurs through direct or indirect interaction with host cell surface receptors, leading to the activation or inhibition of specific intracellular pathways.

One of the most well-characterized mechanisms involves the interaction of M protein with host integrins, often bridged by extracellular matrix (ECM) proteins like fibronectin. nih.gov The M1 protein, for instance, can bind to fibronectin, which in turn interacts with the α5β1 integrin on the surface of epithelial cells. nih.gov This engagement triggers a signaling cascade that is critical for the internalization of the bacterium. A key pathway activated through this interaction is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Inhibition of PI3K with specific inhibitors like LY294002 and wortmannin (B1684655) has been shown to significantly block the invasion of epithelial cells by GAS, highlighting the central role of this pathway. nih.gov The activation of PI3K is thought to initiate cytoskeletal rearrangements necessary for engulfing the bacterium. nih.gov Further downstream, this integrin-mediated signaling can also involve the activation of Src family tyrosine kinases and the Rho family of small GTPases, including RhoA, Rac, and Cdc42, which are master regulators of the actin cytoskeleton. nih.govfrontiersin.org

Another significant host receptor targeted by M protein epitopes is CD46, a membrane cofactor protein ubiquitously expressed on human cells. nih.gov The C-repeat region of the M protein can bind to CD46 on keratinocytes, an interaction that can initiate proinflammatory responses. nih.gov Beyond inflammation, the engagement of CD46 by pathogens has been linked to the modulation of various signaling pathways. For example, CD46 signaling can influence autophagy in epithelial cells and impact the integrity of tight junctions. nih.gov In T cells, M protein binding to CD46 can promote an immunosuppressive phenotype. nih.gov While the precise signaling pathways downstream of M protein-CD46 interaction are still being fully elucidated, studies on other CD46 ligands show that its cytoplasmic tail can be phosphorylated by kinases such as c-YES, and it has been associated with the mitogen-activated protein kinase (MAPK) pathway. nih.govspandidos-publications.com

Furthermore, soluble M protein, when released from the bacterial surface, can form complexes with fibrinogen in the plasma. nih.govnih.gov These M protein-fibrinogen complexes, particularly from invasive serotypes like M1, M3, and M5, are potent activators of leukocytes, including neutrophils and monocytes. nih.gov This activation involves the interaction of the complex with β2-integrins on neutrophils, leading to a massive inflammatory response characterized by the release of inflammatory mediators. youtube.com This interaction triggers neutrophil activation, evidenced by the upregulation of surface markers like CD11b, and contributes to the pathology of severe streptococcal diseases. nih.gov

| Manipulated Pathway | M Protein Epitope/Region | Host Receptor/Molecule | Cellular Outcome |

| PI3K/Akt Pathway | M1 protein | α5β1 Integrin (via Fibronectin) | Bacterial invasion of epithelial cells nih.gov |

| Rho Family GTPases | M protein | Integrins | Cytoskeletal rearrangement, internalization nih.gov |

| CD46 Signaling | C-repeat region | CD46 | Proinflammatory response, modulation of autophagy nih.gov |

| Leukocyte Activation | M1, M3, M5 proteins | β2-Integrins (via Fibrinogen) | Neutrophil and monocyte activation, inflammation nih.gov |

Cell-Specific Tropism and Adherence Mechanisms

The ability of S. pyogenes to preferentially colonize specific tissues, such as the pharynx and skin, is largely dictated by the adherence mechanisms mediated by M protein epitopes. The M protein's structure, with its variable N-terminal region and conserved C-terminal region, allows for interaction with a diverse array of host cell receptors, contributing to cell-specific tropism.

Adherence to epithelial cells is a critical first step in colonization. M proteins facilitate this process through both direct and indirect interactions. As mentioned, M proteins of certain serotypes, like M1, M3, and M6, bind to fibronectin, which then acts as a bridge to connect the bacterium to α5β1 integrins on epithelial cells. nih.govnih.gov This bridging mechanism is a common strategy for bacterial pathogens to mediate attachment to host cells.

The conserved C-repeat domain of the M protein allows for broader interaction with host cells through its binding to CD46. nih.gov Since CD46 is expressed on nearly all nucleated human cells, this interaction provides a widespread mechanism for attachment, particularly to keratinocytes in the skin. nih.gov This interaction is independent of the M protein's serotype, providing a conserved adherence mechanism across different GAS strains. nih.gov

The M protein also contributes to the formation of bacterial aggregates on the surface of host cells. While M protein may not be the primary adhesin for the initial attachment of a single bacterium, it plays a significant role in the coaggregation of streptococci, which promotes the formation of microcolonies after the initial binding event. nih.govnih.gov This aggregation can enhance the stability of the bacterial population on the host cell surface.

Furthermore, M proteins can interact with other host components, such as glycosaminoglycans (GAGs), which are abundant in the extracellular matrix and on cell surfaces. lu.se M proteins from various serotypes have been shown to bind to GAGs like dermatan sulfate (B86663) and heparan sulfate. lu.se This interaction can mediate the adhesion of S. pyogenes to human epithelial cells and fibroblasts, further contributing to tissue colonization. lu.se The binding determinants for GAGs can be located in both the N-terminal variable region and the C-repeat region of the M protein, allowing for a multifaceted interaction. lu.se

The tissue specificity of GAS is therefore a result of the combinatorial interactions between different M protein epitopes and the specific profile of receptors and ECM components expressed by different host cell types.

| Host Cell Type | M Protein Region/Epitope | Host Receptor/Molecule | Adherence Mechanism |

| Epithelial Cells | N-terminal variable region (e.g., M1, M3, M6) | α5β1 Integrin | Indirect binding via Fibronectin bridge nih.govnih.gov |

| Keratinocytes | C-repeat region | CD46 | Direct binding nih.govnih.gov |

| Epithelial Cells, Fibroblasts | N-terminal and C-repeat regions | Glycosaminoglycans (Dermatan sulfate, Heparan sulfate) | Direct binding to cell surface and ECM GAGs lu.se |

| Tonsillar Epithelial Cells | M protein (general) | Not specified | Promotes bacterial coaggregation and microcolony formation nih.gov |

Immunobiology of M Protein Epitopes and Protective Immunity

Characterization of T-Cell Epitopes

While antibodies are the direct mediators of opsonization, their production, particularly the generation of high-affinity IgG antibodies and immunological memory, requires help from T-helper cells. oup.comnih.gov This necessitates the presence of T-cell epitopes on the M protein that can be presented by antigen-presenting cells to activate these T-cells.

Research has identified multiple T-cell recognition sites distributed throughout the entire M protein, including both the variable N-terminal region and the highly conserved C-terminal region. nih.govnih.gov In studies using recombinant M5 protein, at least 13 distinct T-cell epitopes were identified. asm.orgnih.gov One study mapped a T-cell epitope to a site within the N-terminal region (residues 21-27), in close proximity to known protective antibody epitopes. nih.gov

The identification of T-cell epitopes in the conserved C-terminal portion of the M protein is particularly significant for vaccine design. nih.govnih.gov A conserved T-cell epitope that is recognized by a large proportion of the human population could be included in a subunit vaccine to provide the necessary T-cell help for antibody responses against a variety of B-cell epitopes. nih.govnih.gov Studies have shown that T-cell epitopes from the C-terminal region can elicit helper function for IgG antibody responses and are recognized in the context of multiple Major Histocompatibility Complex (MHC) haplotypes, suggesting they could be broadly effective. nih.govnih.gov

| Epitope Location | Research Finding | Significance |

| N-Terminal Region | An epitope near residues 21-27 of M5 protein was recognized by T-cell clones. nih.gov | Provides T-cell help for type-specific antibody responses. |

| C-Terminal Region | A site within residues 300-319 of M5 protein was recognized by T-cells from multiple mouse strains. nih.govnih.gov | Potential for use in multivalent vaccines to provide broad T-cell help. |

| C-Terminal Region | A peptide from the conserved region (M5[308-319]) provided helper function for an IgG antibody response. nih.gov | Demonstrates that conserved regions can stimulate both B-cells and T-cells. |

Elicitation of Protective Antibody Responses

The ultimate goal of an effective immune response against GAS is the production of antibodies that can neutralize the M protein's primary virulence function: resistance to phagocytosis.

The principal mechanism of protective immunity against GAS is the induction of opsonic antibodies. nih.govoup.com Opsonization is an immune process where pathogens are targeted for destruction by phagocytes. proquest.com Antibodies specific to M protein epitopes bind to the surface of the streptococci. nih.govnih.gov This "marks" the bacteria for destruction, as the Fc region of the bound antibodies can then be recognized by Fc receptors on the surface of phagocytic cells like neutrophils and macrophages, triggering engulfment and killing of the bacteria. proquest.comyoutube.com

The presence of these M-specific opsonic antibodies is strongly correlated with protection from GAS infection. nih.govoup.com Studies have shown that individuals with low levels of anti-M1 antibodies are at an increased risk for invasive infections with M1-type GAS. nih.gov Both type-specific antibodies targeting the N-terminal region and cross-reactive antibodies against conserved C-terminal epitopes have been shown to be opsonic, facilitating the phagocytosis of GAS. nih.govnih.govnih.gov Therefore, the ability of an M protein epitope to elicit opsonic antibodies is the gold standard for evaluating its potential as a protective vaccine candidate. proquest.com

Immunological Considerations for Epitope Selection

The selection of M protein epitopes for a GAS vaccine is a multifaceted process that requires careful consideration of several immunological factors. The primary goal is to identify epitopes that elicit broadly protective immunity without inducing harmful autoimmune responses.

Key considerations for epitope selection include:

Epitope Conservation: To overcome the challenge of M protein hypervariability, vaccine candidates often target conserved regions. The C-repeat region is a primary focus due to its relative conservation across different M serotypes. researchgate.net Targeting these conserved epitopes aims to provide broader protection than type-specific N-terminal epitopes. researchgate.net However, even within conserved regions, there can be sequence variation, which necessitates careful selection of the most widely shared epitopes.

Epitope Accessibility: For an antibody to be effective, its target epitope must be accessible on the surface of the bacterium. addgene.org The M protein's coiled-coil structure can mask certain epitopes, making them "cryptic" or hidden from the immune system during natural infection. researchgate.net However, these cryptic epitopes can become immunogenic when presented as isolated peptides in a vaccine, potentially leading to a broadly protective response. nih.gov The accessibility of an epitope can also be influenced by the M protein's binding to host proteins, such as fibrinogen. nih.gov

Induction of Functional Antibodies: The selected epitope must be capable of inducing antibodies that are not only binding but also functionally active, meaning they can mediate opsonophagocytosis and bacterial killing. nih.gov Interestingly, research has shown that the mode of antibody binding can influence its function. For example, a human monoclonal antibody that binds bivalently to two distinct epitopes in the central region of the M protein was found to be highly effective at promoting phagocytosis, a function not typically seen with antibodies binding to a single epitope in this region. nih.govnih.gov

T-Cell Epitopes: A robust and long-lasting immune response requires the activation of T-helper cells. Therefore, the inclusion of T-cell epitopes in a vaccine construct is crucial. nih.gov Studies have identified multiple T-cell recognition sites throughout the M protein, including in the conserved C-terminal region. nih.gov These conserved T-cell epitopes could be particularly valuable for a universal GAS vaccine.

Overcoming Hypervariability: Multivalent vaccines that include N-terminal epitopes from multiple, highly prevalent GAS serotypes represent one strategy to address M protein diversity. nih.govresearchgate.net Another approach is to focus on conserved epitopes, as discussed above. Furthermore, computational and phylogenetic analyses are being used to identify structurally conserved patterns within the hypervariable regions that could serve as targets for cross-protective antibodies. nih.gov

A major impediment to the development of an M protein-based vaccine has been the potential for inducing antibodies that cross-react with human tissues, a phenomenon known as molecular mimicry. addgene.orgroyalsocietypublishing.org This cross-reactivity is the underlying cause of acute rheumatic fever (ARF) and rheumatic heart disease (RHD), severe autoimmune sequelae of GAS infections. royalsocietypublishing.org

The structural basis for this mimicry lies in the alpha-helical coiled-coil structure of the M protein, which shares similarities with several human proteins, most notably cardiac myosin, but also tropomyosin and laminin. royalsocietypublishing.orgasm.orgmdpi.com Antibodies generated against certain M protein epitopes can mistakenly recognize these self-antigens in the heart, leading to inflammation and tissue damage. mdpi.comcapes.gov.br

Research has identified specific regions and epitopes within the M protein that are associated with this cross-reactivity. For example, the B-repeat region of some M protein serotypes contains myosin-cross-reactive epitopes. nih.gov T-cell clones from patients with rheumatic carditis have been shown to recognize epitopes in the amino-terminal region of the M5 protein as well as peptides from human cardiac myosin. asm.org

Given these risks, a critical aspect of epitope selection for a GAS vaccine is the exclusion of sequences known or predicted to be cross-reactive with human tissues. nih.gov Strategies to mitigate the risk of autoimmune reactions include:

Methodologies for M Protein Epitope Research

Genomic and Proteomic Approaches to Epitope Identification

Genomic and proteomic strategies provide a high-throughput foundation for discovering and classifying M protein epitopes, offering insights into their diversity and expression.

The classification of Streptococcus pyogenes is predominantly based on sequence analysis of the M protein gene (emm). cdc.gov The emm gene encodes the M protein, a key virulence factor found on the bacterial cell surface. cdc.gov The 5' end of the emm gene contains a hypervariable region that encodes the antigenically diverse N-terminal portion of the M protein, which is crucial for determining the serotype. cdc.govnih.gov

emm gene sequencing is the gold standard for GAS typing. ukhsa.gov.uk The process involves amplifying and sequencing the 5' region of the emm gene. This sequence information is then compared to a comprehensive database, such as the one maintained by the Centers for Disease Control and Prevention (CDC), to assign an emm type and subtype. cdc.govnih.gov This typing system allows for the monitoring of GAS strains involved in infections and outbreaks. ukhsa.gov.uk There are over 275 recognized emm types, which can be further grouped into emm clusters that predict shared functional properties among the corresponding M proteins. cdc.gov

Phylogenetic analysis, using whole-genome sequencing data, complements emm typing by revealing the evolutionary relationships between different GAS strains. mdpi.com By constructing phylogenetic trees based on core genomes, researchers can observe how different emm types cluster together, providing insights into their genetic divergence. mdpi.comnih.gov For instance, whole-genome sequence-based phylogenetic analysis has shown that the emm1-2 genotype, prevalent in India, forms a distinct clade from the globally prevalent emm1 strains, supporting its classification as a separate genotype. mdpi.com This level of analysis is critical for understanding the global epidemiology of GAS and for the strategic design of vaccines intended to provide broad coverage against diverse strains.

Table 1: Key Steps in emm Gene Typing

| Step | Description | Reference |

|---|---|---|

| 1. DNA Extraction | Isolation of genomic DNA from the Group A Streptococcus isolate. | nih.gov |

| 2. PCR Amplification | Amplification of the 5' region of the emm gene using specific primers. | nih.gov |

| 3. DNA Sequencing | Sequencing of the amplified PCR product to determine the nucleotide sequence of the hypervariable region. | nih.govukhsa.gov.uk |

| 4. Database Comparison | The obtained sequence is compared against a reference database (e.g., CDC's emm sequence database) to assign an emm type and subtype. | cdc.govnih.gov |

| 5. Phylogenetic Analysis | (Optional) Whole-genome sequencing data is used to construct phylogenetic trees to understand the evolutionary context and genetic relationships of the emm type. | mdpi.comnih.gov |

Comparative proteomics offers a powerful, discovery-based approach to identify potential M protein epitopes by analyzing the entire protein complement (proteome) of GAS. springernature.comnih.gov This methodology allows for the identification of proteins, or specific regions of proteins, that are differentially expressed or uniquely present in virulent strains compared to non-virulent ones, or under conditions that mimic infection. springernature.com By comparing the proteome profiles of various GAS strains with different emm types, researchers can identify conserved proteins or epitopes that could serve as targets for a broadly protective vaccine.

The general workflow involves several key steps: protein extraction from GAS cultures, separation of proteins (often using two-dimensional gel electrophoresis or liquid chromatography), and identification of proteins using mass spectrometry. nih.gov In the context of epitope discovery, proteomics can be coupled with immunological assays (immuno-proteomics). springernature.com For example, proteins separated from a GAS lysate can be transferred to a membrane and probed with sera from infected patients or with specific monoclonal antibodies. Proteins that are recognized by the antibodies are then identified by mass spectrometry, revealing them as potential antigens containing B-cell epitopes. springernature.com

Furthermore, analyzing changes in the immunopeptidome—the collection of peptides presented by Major Histocompatibility Complex (MHC) molecules—in response to infection or specific treatments can reveal T-cell epitopes. frontiersin.org An integrated approach combining genomics, proteomics, and immunopeptidomics can provide a comprehensive map of potential B-cell and T-cell epitopes from the M protein and other surface antigens. frontiersin.org This strategy helps to distinguish between peptides that are presented differently due to changes in protein expression versus those that arise from altered antigen processing, providing a mechanistic context for epitope discovery. frontiersin.org

Experimental Epitope Mapping Techniques

Experimental epitope mapping techniques are used to precisely identify the specific amino acid residues on the M protein that are recognized by antibodies. These methods are crucial for understanding the molecular basis of immunity and for the rational design of epitope-based vaccines.

Mass spectrometry (MS) has become a central technology platform for epitope mapping due to its high sensitivity, specificity, and speed. nih.govacs.org MS-based approaches can identify both linear (continuous) and conformational (discontinuous) epitopes. rockefeller.edunih.gov The general principle involves identifying the specific part of the antigen that is protected from chemical modification or enzymatic digestion upon binding to an antibody. rockefeller.eduacs.org Several MS-based workflows have been developed for this purpose. nih.gov

A common method involves digesting the antigen with a protease to generate a pool of peptide fragments. rockefeller.edunih.gov These fragments are then incubated with the antibody of interest, and the peptide-antibody complexes are isolated, typically through immunoprecipitation. rockefeller.edunih.gov The peptides that bind to the antibody are then identified by mass spectrometry, pinpointing the epitope region. rockefeller.edunih.gov This approach is particularly effective for mapping linear epitopes. rockefeller.edu For conformational epitopes, more advanced techniques that probe the protein's structure in its native state are required.

Chemical Cross-Linking Mass Spectrometry (XL-MS) is a powerful technique for mapping conformational epitopes by providing distance constraints between interacting amino acid residues. acs.orgcreative-biostructure.com The method utilizes chemical cross-linking reagents, which are molecules with two reactive ends that can form covalent bonds with specific functional groups on amino acid side chains (e.g., primary amines on lysine (B10760008) residues). acs.orgthermofisher.com

In an XL-MS experiment for epitope mapping, the M protein is incubated with a specific antibody to form an antigen-antibody complex. A cross-linking reagent is then added to covalently link residues that are in close spatial proximity within the complex. ucsf.edu The cross-linked complex is then digested with a protease, and the resulting mixture of peptides is analyzed by mass spectrometry. nih.gov The analysis identifies the cross-linked peptides (both inter-protein links between the antigen and antibody, and intra-protein links within the antigen), revealing which residues on the M protein are physically close to the antibody's binding site (paratope). ucsf.edunih.gov This information is used to define the boundaries of the conformational epitope. creative-biostructure.com The development of MS-cleavable cross-linkers has further simplified the complex data analysis associated with XL-MS. thermofisher.comnih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive method used to study protein conformation, dynamics, and interactions, making it highly suitable for epitope mapping. nih.govthermofisher.com The technique is based on the principle that the amide hydrogen atoms on the protein backbone can exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated solvent (D₂O). hep.com.cn The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonds within the protein's secondary structure. hep.com.cn

For epitope mapping, the HDX rate of the M protein is measured in both its free state and when it is bound to an antibody. springernature.com The regions of the M protein that form the epitope will be shielded from the solvent upon antibody binding. nih.gov This protection results in a significant reduction in the rate of deuterium uptake in the epitope region compared to the unbound protein. nih.gov The HDX-MS workflow involves several steps:

Deuterium Labeling: The protein (or protein-antibody complex) is incubated in a D₂O-based buffer for various time points. hep.com.cn

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature. nih.gov

Digestion: The quenched protein is digested into peptides by a protease (e.g., pepsin) under cold, acidic conditions. hep.com.cn

LC-MS Analysis: The peptides are separated by liquid chromatography and their deuterium uptake is measured by a mass spectrometer. hep.com.cn

By comparing the deuterium uptake of peptides from the free M protein versus the antibody-bound M protein, researchers can identify the specific peptides that show protection. These protected regions correspond to the antibody's epitope. nih.govacs.org

Table 2: Comparison of XL-MS and HDX-MS for Epitope Mapping

| Feature | Chemical Cross-Linking Mass Spectrometry (XL-MS) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |

|---|---|---|

| Principle | Covalently links spatially proximal amino acid residues using a chemical cross-linker. acs.org | Measures the rate of deuterium exchange of backbone amide hydrogens, which is altered by antibody binding. hep.com.cn |

| Information Provided | Provides distance constraints between specific residues at the binding interface. thermofisher.com | Identifies regions of the antigen that become protected from solvent upon antibody binding. nih.govnih.gov |

| Epitope Type | Primarily identifies conformational epitopes by mapping interaction surfaces. creative-biostructure.com | Identifies both linear and conformational epitopes by detecting changes in solvent accessibility. nih.govacs.org |

| Advantages | Directly maps interacting surfaces and can capture transient interactions. ucsf.edu | Highly sensitive to conformational changes, requires small sample quantities, and has no protein size limit. nih.govhep.com.cn |

| Limitations | Requires the presence of suitable reactive groups for the cross-linker; data analysis can be complex. creative-biostructure.com | Can be affected by allosteric conformational changes distant from the binding site; interpretation requires careful controls. acs.org |

Compound Index

Mass Spectrometry-Based Methods

Immunoprecipitation Coupled with Mass Spectrometry

Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is a powerful technique used to identify protein-protein interactions. In the context of M protein epitope research, this method is applied to isolate M protein-antibody complexes from a mixture. The M protein or a specific fragment thereof is used as "bait" to capture antibodies from immune sera. These antibodies are then precipitated, and the bound proteins are separated and digested into smaller peptides.

Subsequently, mass spectrometry is used to determine the precise amino acid sequence of the captured antibodies. By identifying which antibodies bind to specific M protein fragments, researchers can infer the location of the epitope. Furthermore, IP-MS can be utilized to discover other host proteins that interact with the M protein, providing broader insights into its role in pathogenesis. For example, this technique can elucidate the interaction between M proteins and host components like fibrinogen or complement regulators, which is crucial for understanding immune evasion mechanisms. plos.org

Peptide Array and Peptide Library Screening

Peptide arrays and library screening are high-throughput methods used to precisely map linear B-cell and T-cell epitopes. These techniques involve synthesizing a large number of peptides that systematically span a protein's sequence.

In M protein research, libraries of short, overlapping synthetic peptides covering specific regions, such as the conserved C-terminal domain, are created. nih.gov These peptide libraries are then screened for their ability to bind antibodies from human or animal sera. For instance, to identify the minimal epitope within a 20-mer peptide from the M protein's C-region (p145), chimeric peptides were synthesized and tested for their reactivity with sera from individuals living in streptococcus-endemic areas. nih.gov

However, this method has limitations. For conformational epitopes, where the three-dimensional structure is critical for antibody binding, short linear peptides may fail to capture antibodies effectively. nih.gov This was observed with the p145 epitope, where its coiled-coil structure is essential for recognition. nih.govnih.gov To overcome this, chimeric peptides can be designed, where the M protein sequence is inserted into a scaffold protein (like the GCN4 peptide from yeast) to preserve its helical structure. nih.gov

Table 1: Epitope Mapping of p145 using Chimeric Peptide Library

| Chimeric Peptide | Inserted p145 Sequence | Reactivity with Endemic Human Sera | Description |

| J1 | LRRDLDASREAK | Low | Represents the N-terminal portion of the p145 epitope. nih.gov |

| J2 | RRDLDASREAKK | High | Identified the minimal antibody-binding sequence within p145. nih.gov |

| J8 | KQAEDKVKQRE | Not specified | A key peptide derived from the p145 region, used in vaccine constructs. nih.gov |

| J9 | QAEDKVKQREL | Not specified | Represents the C-terminal portion of the p145 epitope. nih.gov |

Site-Directed Mutagenesis and Alanine Scanning

By creating a series of these mutated proteins or peptides and then testing their ability to bind to specific antibodies, researchers can identify "hot spots" or critical residues essential for the interaction. If a mutation results in a significant loss of antibody binding, it indicates that the original residue is a key component of the epitope. nih.gov This method was instrumental in analyzing the p145 epitope, where a series of mutated peptides with sequential alterations helped in defining the residues crucial for antibody recognition. nih.gov

Table 2: Conceptual Example of Alanine Scanning for a Hypothetical M Protein Epitope

| Original Sequence | Mutation | Resulting Sequence | Effect on Antibody Binding | Interpretation |

| ...L-R -R-D-L... | R -> A | ...L-A -R-D-L... | Significant Decrease | Arginine (R) is a critical residue for antibody binding. |

| ...L-R-R -D-L... | R -> A | ...L-R-A -D-L... | Significant Decrease | The second Arginine (R) is also a critical residue. |

| ...L-R-R-D -L... | D -> A | ...L-R-R-A -L... | Moderate Decrease | Aspartate (D) contributes to binding but is not as critical as the Arginines. |

| ...L-R-R-D-L ... | L -> A | ...L-R-R-D-A ... | No Change | Leucine (L) is not part of the functional epitope. |

Computational and Predictive Algorithms for Epitope Analysis

Computational biology and bioinformatics play a pivotal role in modern epitope discovery. Predictive algorithms are used to analyze the primary amino acid sequence of the M protein to identify regions that are likely to be recognized by the immune system. These tools use various parameters to predict antigenicity. nih.govcapes.gov.brresearchgate.net

Common predictive approaches include:

Secondary Structure Prediction: Algorithms predict structural motifs like alpha-helices and beta-sheets. Since M proteins are characterized by their alpha-helical coiled-coil structure, these predictions are fundamental. plos.orgnih.gov

Surface Accessibility Prediction: Epitopes must be accessible on the protein surface to be recognized by antibodies. Algorithms identify residues likely to be exposed to the solvent.

Hydrophilicity/Hydrophobicity Analysis: Hydrophilic regions are more likely to be on the protein surface and thus part of an epitope.

Sequence Conservation Analysis: Conserved regions across different M protein serotypes are attractive targets for broadly protective vaccines. Software like MUSCLE is used for multiple sequence alignments to identify such regions. nih.govresearchgate.net

Machine learning algorithms are increasingly being used to improve the accuracy of epitope prediction by integrating large datasets of known epitopes and their corresponding sequences and experimental conditions. researchgate.net These computational prescreening steps significantly reduce the number of candidate peptides that need to be synthesized and tested in the lab, saving time and resources. researchgate.net

In Vitro and In Vivo Preclinical Models for Immunological Assessment

The immunological assessment of M protein epitopes relies heavily on a combination of in vitro and in vivo preclinical models. These models are essential for evaluating the immunogenicity of potential vaccine candidates and for studying the mechanisms of protective immunity and pathogenesis. nih.govnih.gov

In vivo models, primarily using animals such as mice and rabbits, are employed to assess the antibody response to M protein epitopes. nih.gov These studies measure antibody titers and their functional capacity. For safety evaluation, particularly concerning the potential for autoimmune cross-reactivity leading to conditions like rheumatic heart disease, specialized models like the Lewis rat model for cardiac valvulitis are utilized. nih.govnih.gov These animal models also allow for challenge studies, where immunized animals are exposed to live Group A Streptococcus to determine if the immune response is protective against infection. nih.gov

Cell Culture Models of Host-Pathogen Interaction

In vitro cell culture models are indispensable for dissecting the cellular and molecular interactions between Group A Streptococcus and host cells. Various cell lines are used to mimic different stages and locations of infection.

Phagocytic Cells: Macrophage cell lines (e.g., J774) and monocyte cell lines (e.g., THP-1) are used to study phagocytosis and the M protein's role in evading this crucial innate immune defense. nih.gov Studies have shown that M protein can modulate macrophage responses, for example, by inducing the expression of the negative regulator A20, which in turn downregulates the inflammatory cytokine response, allowing the bacterium to evade immune surveillance. nih.gov

Epithelial Cells: Human pharyngeal or skin epithelial cell lines are used to model the initial stages of infection, such as adherence and invasion. asm.org The M protein is a key adhesin, and these models allow researchers to study its binding to host cell receptors.

These models are critical for investigating how M protein interacts with host cell signaling pathways, leading to inflammation or immune suppression. nih.govasm.org

Primary Immune Cell Stimulation Assays

To understand the adaptive immune response to M protein epitopes, researchers use stimulation assays with primary immune cells isolated directly from human or animal blood. These cells provide a more physiologically relevant system than immortalized cell lines.

Cytokine Profiling: Following stimulation of primary immune cells with M protein epitopes, the supernatant is collected and analyzed for the presence of various cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10). nih.govfrontiersin.org This cytokine profile provides a detailed picture of the type of immune response being elicited by the epitope. For instance, a strong IFN-γ response is indicative of a cell-mediated immune pathway. frontiersin.org

These assays are vital for determining the immunogenicity of vaccine candidates and for understanding the cellular basis of both protective immunity and potential immunopathology.

Animal Models for Protective Efficacy Evaluation

The evaluation of protective efficacy for vaccine candidates based on M protein epitopes relies heavily on the use of preclinical animal models. These models are indispensable for assessing the immunogenicity and protective capacity of an epitope before it can be considered for human trials. A variety of models, primarily in mice and non-human primates, have been developed to mimic different aspects of Group A Streptococcus (GAS) infection in humans, from mucosal colonization to invasive disease. asm.orgnih.gov

Murine models are the most widely used due to their cost-effectiveness and the availability of genetically defined strains. science.gov Common murine models for GAS include skin or soft tissue infection models, intranasal challenge models that mimic pharyngeal colonization and subsequent respiratory infection, and systemic challenge models that lead to bacteremia and mortality. asm.orgnih.govnih.gov These models allow researchers to evaluate key metrics of protection, such as survival rates, reduction in bacterial burden at the site of infection, and prevention of bacterial dissemination. nih.govnih.gov

Non-human primate (NHP) models, particularly using rhesus macaques, are also utilized and are considered more relevant for modeling human pharyngitis due to their physiological similarities. asm.orgnih.gov These models can be used to assess vaccine efficacy in reducing clinical symptoms like pharyngitis and tonsillitis, as well as bacterial colonization in the throat. asm.org

The ultimate goal in these animal studies is to determine if the immune response generated by an M protein epitope vaccine can confer protection upon subsequent challenge with live, virulent GAS. This is often measured by observing enhanced bacterial clearance, reduced lesion size in skin infection models, or increased survival following a lethal challenge. nih.govnih.gov Furthermore, passive transfer studies, where antibodies from a vaccinated animal are transferred to a naive animal, are crucial for demonstrating that the antibody response to the M protein epitope is the direct mediator of protection. mdpi.comnih.govasm.org

Detailed Research Findings

Research into M protein epitopes has utilized various animal models to compare the efficacy of different vaccine strategies, such as those targeting type-specific N-terminal regions versus conserved C-repeat regions of the protein.

One study compared a hexavalent vaccine, containing N-terminal epitopes from six different M serotypes, against a vaccine candidate based on the conserved C-repeat epitope, J14. nih.gov In a mouse model of lethal systemic infection with a serotype M6 strain, active immunization with the hexavalent vaccine provided significant protection. nih.gov When challenged intranasally with a serotype M24 strain, mice immunized with the hexavalent vaccine, J14, or a combination of both showed significantly increased survival compared to controls. nih.gov In a murine model of soft tissue infection, all three vaccine formulations were effective in reducing the size and severity of skin lesions compared to the sham-immunized group. nih.gov

Another line of research has focused on optimizing conserved peptide epitopes. The J8 peptide, derived from the C-terminal conserved region of the M protein, has been evaluated extensively. When conjugated to a carrier protein (CRM197), the J8 vaccine was immunogenic in both BALB/c and C3H mouse strains. nih.gov The antibodies generated were functional, showing opsonophagocytic activity, and provided varying levels of protection against lethal GAS challenge. nih.gov The immunogenicity of the J8-CRM197 conjugate was also confirmed in rhesus macaques. nih.gov

Further innovation in epitope design led to the development of a "super immunogen" designated p17, derived from the conserved M-protein epitope p145 through systematic amino acid substitutions. mdpi.com In a mouse model, a combination vaccine including p17 demonstrated robust protection against an upper respiratory tract challenge with a hypervirulent strain of GAS. This protection was observed for up to one year after the final vaccination. The critical role of antibodies in this protection was confirmed through passive transfer experiments where purified IgG from vaccinated mice protected immunosuppressed (SCID) mice from invasive challenge. mdpi.com

The tables below summarize key findings from representative studies evaluating the protective efficacy of M protein epitope-based vaccines in animal models.

Table 1: Efficacy of M Protein Epitope Vaccines in Murine Challenge Models

| Animal Model | M Protein Epitope / Vaccine Construct | Challenge Strain / Method | Key Protective Efficacy Findings |

|---|---|---|---|

| Mouse | Hexavalent M Protein (N-terminal epitopes) | Type 24 GAS / Intranasal Challenge | Significant increase in survival compared to controls. nih.gov |

| Mouse | J14 (Conserved C-repeat epitope) | Type 24 GAS / Intranasal Challenge | Significant increase in survival compared to controls. nih.gov |

| Mouse | Hexavalent M Protein | Type 3 GAS / Soft Tissue Infection | Significantly less severe and smaller lesions compared to sham-immunized mice. nih.gov |

| Mouse | J14-KLH | Type 3 GAS / Soft Tissue Infection | Significantly less severe and smaller lesions compared to sham-immunized mice. nih.gov |

| Mouse | p17/K4S2 (p17 is a modified conserved M-protein epitope) | covR/S mutant StrepA / Upper Respiratory Tract Challenge | Protection against challenge observed up to one year post-vaccination. mdpi.com |

| BALB/c & C3H Mice | J8-CRM197 (Conserved C-repeat epitope) | Lethal GAS Challenge | Induced functional opsonic antibodies and provided protection from lethal challenge. nih.gov |

Table 2: Passive Immunization Studies in Murine Models

| Animal Model | Transferred Component | Challenge Strain / Method | Key Protective Efficacy Findings |

|---|

Table 3: Efficacy of M Protein Epitope Vaccines in Non-Human Primate Models

| Animal Model | M Protein Epitope / Vaccine Construct | Challenge Strain / Method | Key Protective Efficacy Findings |

|---|---|---|---|

| Rhesus Macaques | J8-CRM197 (Conserved C-repeat epitope) | N/A (Immunogenicity Study) | Confirmed robust immunogenicity of the vaccine construct in a non-human primate model. nih.gov |

Implications for Rational Vaccine Design and Therapeutic Strategies

Challenges in Vaccine Development Due to Epitope Diversity

The primary obstacle in developing a broadly protective vaccine against Group A Streptococcus is the immense antigenic diversity of the M protein. nih.gov The surface-exposed N-terminal region of the M protein, which contains the epitopes that elicit the most effective opsonic (protective) antibodies, is hypervariable. nih.govnih.gov This variability is the basis for defining the more than 200 distinct M serotypes of GAS. nih.govnih.gov A vaccine targeting a single M-type offers type-specific protection but fails to protect against the vast number of other circulating strains. nih.gov

While the C-terminal region of the M protein is more conserved across different serotypes, these epitopes present their own challenges. Research has shown that antibodies raised against certain conserved sequences may not be protective because these epitopes are inaccessible on the surface of the intact bacterium. nih.gov For example, pepsin treatment, which removes the N-terminal half of the protein, was required to expose these conserved epitopes on the cell surface. nih.gov This suggests that immunoaccessible protective epitopes are largely confined to the highly variable N-terminal portions, complicating the design of a vaccine based on a single, universally conserved epitope. nih.gov The sheer number of M types, which also varies by geographical location and over time, underscores the difficulty in formulating a multivalent vaccine that can provide comprehensive global coverage. nih.govnih.gov

Strategies for Broadly Protective Epitope Selection

To counter the challenge of M protein diversity, researchers are pursuing several sophisticated strategies. These approaches aim to select epitopes, from both the variable and conserved regions, that can induce a broad and durable immune response against multiple GAS strains.

One leading strategy involves the creation of multivalent vaccines that combine the N-terminal epitopes from several of the most epidemiologically significant M types. nih.govnih.gov An early example included a hexa-valent vaccine with N-terminal peptides from six different M-proteins, which was found to be immunogenic against all six types. nih.gov

More advanced approaches now use computational and structure-based methods to select a minimal number of N-terminal peptides that can elicit cross-reactive antibodies against a wider range of non-vaccine serotypes. nih.govnih.gov Researchers have divided epidemiologically important M types into sequence-related clusters. nih.gov In one study, a six-valent vaccine containing N-terminal peptides from one such cluster was shown to elicit antibodies in rabbits that reacted with all eleven M types within that cluster, including the five non-vaccine types. nih.gov This demonstrates the potential of rationally designed, multivalent vaccines to broaden protective coverage beyond the specific strains included in the formulation.

Despite the historical challenges with accessibility, the conserved C-terminal region of the M-protein remains an attractive target for a universal GAS vaccine. nih.gov The goal is to identify and present conserved epitopes in a way that makes them visible to the immune system, thereby bypassing the problem of N-terminal hypervariability.

Recent research has focused on identifying minimal epitopes within the conserved domains that can induce a protective response. For instance, a peptide designated p145, derived from a highly conserved region of the M-protein, has been a focal point of such investigations. mdpi.com By targeting these conserved regions, a vaccine could theoretically offer protection against all GAS strains, regardless of their M-type.

A paradigm shift in epitope selection has been the move from relying on simple sequence identity to using structure-based design principles. nih.gov It has been observed that high sequence identity alone is not sufficient to predict antibody cross-reactivity between different M protein peptides. nih.gov Instead, the structural context of the amino acids is critical.

Computational algorithms have been developed that analyze the structural properties of M protein peptides, such as their coiled-coil propensity and the sequence identity at specific positions within the alpha-helical structure (helical-wheel heptad sites). nih.govnih.gov By including parameters like coiled-coil length and propensity, revised algorithms have shown a significantly improved ability to predict which peptide pairs will elicit cross-reactive antibodies. nih.gov This structure-based approach allows for a more accurate and rational selection of N-terminal epitopes for inclusion in a broadly protective multivalent vaccine. nih.gov

Molecular Engineering Approaches for M Protein Epitopes

Molecular engineering offers powerful tools to enhance the immunogenicity and protective capacity of M protein epitopes. These techniques allow for the precise modification of epitopes to overcome natural limitations. One such approach involves creating chimeric peptides where the minimal M-protein epitope is flanked by sequences from another protein, such as the GCN4 peptide from yeast, to stabilize its alpha-helical coiled-coil conformation, which is critical for inducing antibodies that recognize the native protein. nih.gov

Another powerful strategy is the systematic substitution of amino acids to create "super immunogens." mdpi.com For example, a series of substitutions within the conserved M-protein epitope p145 led to the identification of a new peptide, p17, with enhanced immunogenic properties. mdpi.com To further boost the immune response, these engineered peptide epitopes are often conjugated to a universal carrier protein, such as DT/CRM197. mdpi.com This technique has been used to create combination vaccines, for instance by combining the M-protein super immunogen (p17) with epitopes from other conserved GAS proteins, like the SpyCEP-derived peptide K4S2. mdpi.com General principles of protein engineering, such as grafting specific epitopes onto unrelated protein scaffolds, are also being explored to focus the immune response exclusively on the desired target and avoid potentially harmful off-target reactions. nih.govnih.gov

Future Directions in M Protein Epitope Research

The future of M protein epitope research lies in the convergence of immunoinformatics, structural biology, and molecular engineering. A key goal is to refine the predictive algorithms for epitope selection to design a minimal multivalent vaccine with maximal global coverage against all prevalent GAS M-types. nih.gov This will likely involve applying these algorithms to updated M protein structural models, such as the proposed three-protein model (M5, M80, M77), which better represents the global diversity of M protein structures. nih.gov

Further development of engineered "super immunogens" like p*17 holds significant promise. mdpi.com The strategy of creating combination vaccines that target both M-protein and other conserved GAS virulence factors, such as SpyCEP, is a major avenue for future development. mdpi.com This approach aims to create a multi-pronged attack against the bacterium, potentially leading to more robust and durable protection. The increasing sophistication of immunoinformatic tools will accelerate the identification and in silico validation of novel T-cell and B-cell epitopes, streamlining the vaccine design pipeline from concept to clinical testing. nih.govnih.gov

Q & A